

(2-Methylpyridin-3-yl)boronic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methylpyridin-3-yl)boronic acid hydrochloride

Cat. No.: B1387070

[Get Quote](#)

An In-depth Technical Guide to **(2-Methylpyridin-3-yl)boronic acid hydrochloride**

Introduction

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable tools.^{[1][2]} Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures.^[1] **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is a key heterocyclic building block within this class. Its structure, featuring a pyridine ring, offers a strategic advantage for introducing nitrogen-containing motifs that are prevalent in a vast array of biologically active compounds and functional materials.

This guide provides a comprehensive technical overview of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, experimental best practices, and its strategic application in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Core Chemical and Physical Properties

(2-Methylpyridin-3-yl)boronic acid hydrochloride is typically supplied as an off-white or tan crystalline solid.^{[3][4]} The hydrochloride salt form enhances the compound's stability, mitigating

the propensity for protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[5][6]

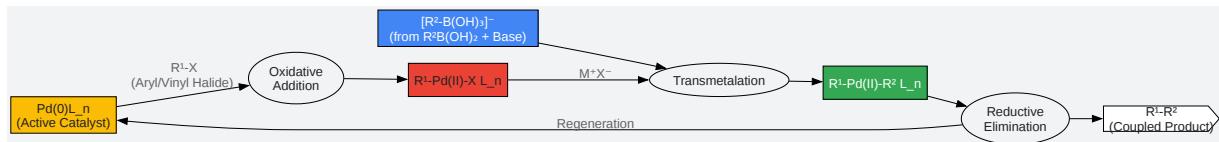
Compound Identification

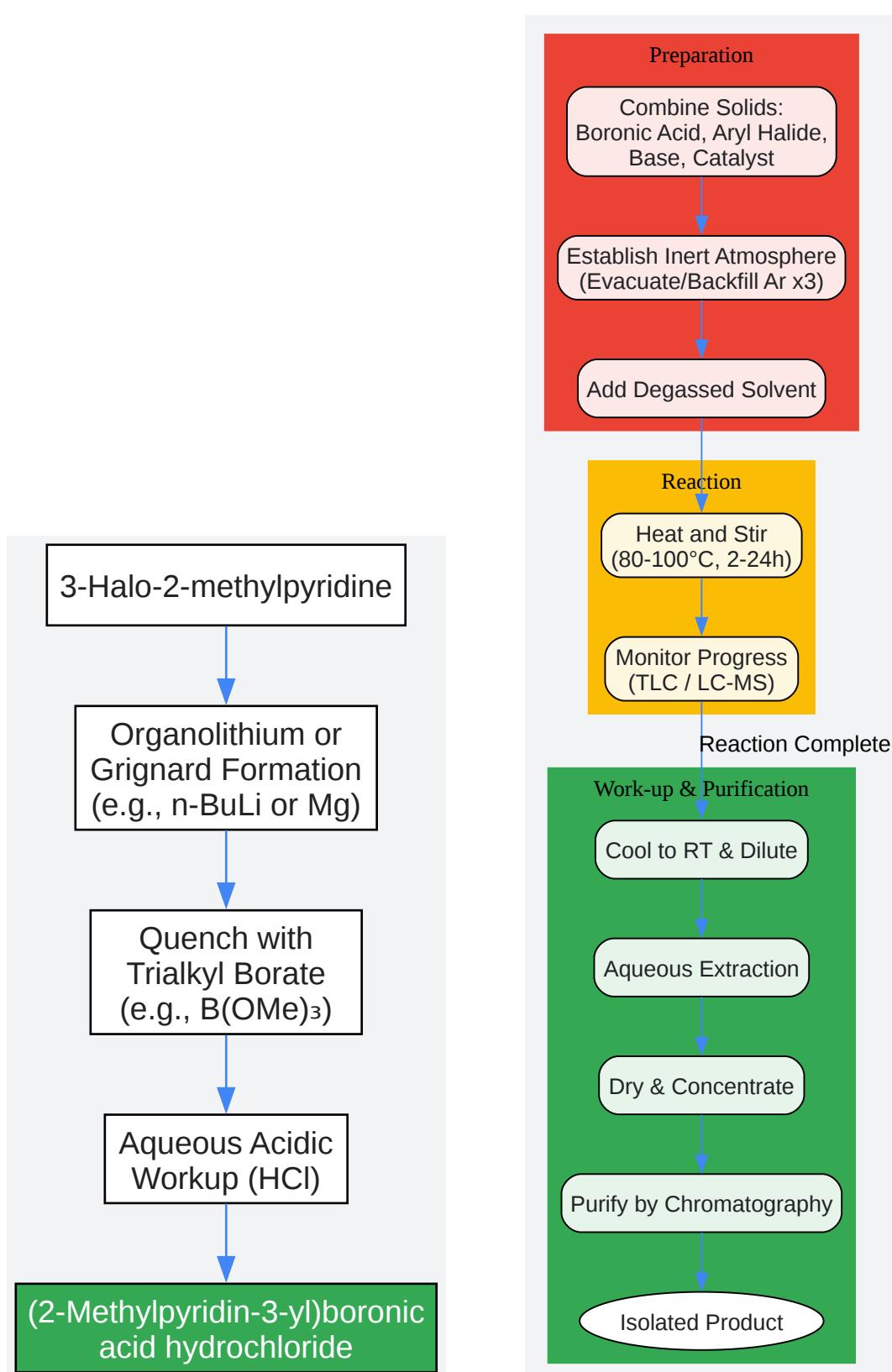
A clear identification is paramount for regulatory compliance and experimental reproducibility.

Identifier	Value	Source
Chemical Name	(2-Methylpyridin-3-yl)boronic acid hydrochloride	[3][7]
CAS Number	1072952-34-1	[3][7][8]
Alternate CAS	899436-71-6 (non-hydrochloride form)	[4][9][10]
Molecular Formula	C ₆ H ₉ BCINO ₂	[3]
Molecular Weight	173.41 g/mol	
InChI Key	OAMCCRLFDPJOPN-UHFFFAOYSA-N	[3]
SMILES	Cl.CC1=C(C=CC=N1)B(O)O	[3]

Physicochemical Data

The physicochemical properties dictate the compound's behavior in reaction media and its storage requirements.


Property	Value	Notes
Appearance	Off-white to tan crystalline solid	[3]
Purity	≥96-97% (by HPLC)	[3]
Boiling Point	303.6°C @ 760 mmHg (Predicted, free base)	[4][10] The hydrochloride salt is expected to decompose at high temperatures.
Density	1.18 g/cm³ (Predicted, free base)	[4][10]
pKa	4.08 ± 0.58 (Predicted, free base)	[4] This value likely corresponds to the protonated pyridine nitrogen, influencing its basicity and interaction with catalysts.
Storage	Store in freezer (-20°C), under an inert atmosphere	[4][11] Essential for preventing degradation over time.


Strategic Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds fundamental to many pharmaceutical agents.[5]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the critical transmetalation step.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Methylpyridine-3-boronic acid hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 4. 2-METHYLPYRIDINE-3-BORONIC ACID | 899436-71-6 [amp.chemicalbook.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. danabiosci.com [danabiosci.com]
- 8. 2-Methylpyridine-3-boronic acid HCl Salt | 1072952-34-1 [amp.chemicalbook.com]
- 9. 899436-71-6|(2-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 10. 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [(2-Methylpyridin-3-yl)boronic acid hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387070#2-methylpyridin-3-yl-boronic-acid-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com